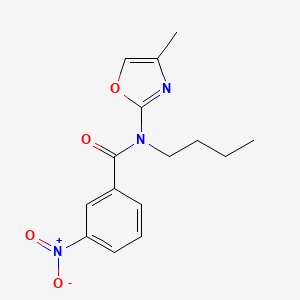![molecular formula C7H6ClNO2S B12903318 4-Chloro-5-{[(prop-1-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one CAS No. 89661-00-7](/img/structure/B12903318.png)
4-Chloro-5-{[(prop-1-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-((prop-1-yn-1-ylthio)methyl)isoxazol-3(2H)-one is a synthetic organic compound belonging to the isoxazole family. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a chloro group, a propynylthio group, and an isoxazol-3(2H)-one core, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-((prop-1-yn-1-ylthio)methyl)isoxazol-3(2H)-one typically involves multiple steps:
Formation of Isoxazole Core: The isoxazole core can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of Propynylthio Group: The propynylthio group can be attached through a nucleophilic substitution reaction using a suitable thiol and a propargyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-((prop-1-yn-1-ylthio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The propynylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines (e.g., methylamine) or alcohols (e.g., methanol) can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated isoxazole derivatives.
Substitution: Amino or alkoxy isoxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-5-((prop-1-yn-1-ylthio)methyl)isoxazol-3(2H)-one would depend on its specific biological target. Generally, isoxazole derivatives can interact with enzymes or receptors, modulating their activity. The chloro and propynylthio groups may enhance binding affinity or selectivity towards specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-methylisoxazol-3(2H)-one: Lacks the propynylthio group.
5-((Prop-1-yn-1-ylthio)methyl)isoxazol-3(2H)-one: Lacks the chloro group.
4-Bromo-5-((prop-1-yn-1-ylthio)methyl)isoxazol-3(2H)-one: Contains a bromo group instead of a chloro group.
Uniqueness
4-Chloro-5-((prop-1-yn-1-ylthio)methyl)isoxazol-3(2H)-one is unique due to the combination of its chloro and propynylthio groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
89661-00-7 |
|---|---|
Molecular Formula |
C7H6ClNO2S |
Molecular Weight |
203.65 g/mol |
IUPAC Name |
4-chloro-5-(prop-1-ynylsulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C7H6ClNO2S/c1-2-3-12-4-5-6(8)7(10)9-11-5/h4H2,1H3,(H,9,10) |
InChI Key |
NTYKGFBWVJBTMA-UHFFFAOYSA-N |
Canonical SMILES |
CC#CSCC1=C(C(=O)NO1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


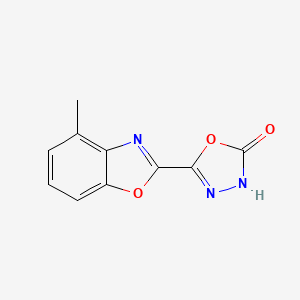
![5-Chloro-2-[(5-nitrofuran-2-yl)oxy]-1-benzofuran](/img/structure/B12903246.png)
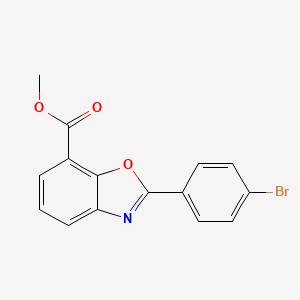
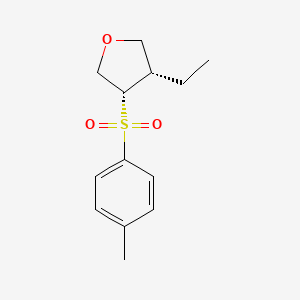
![4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12903263.png)

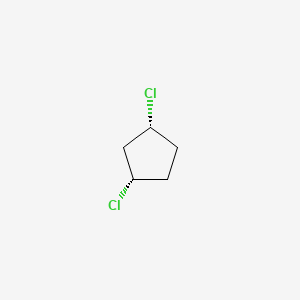
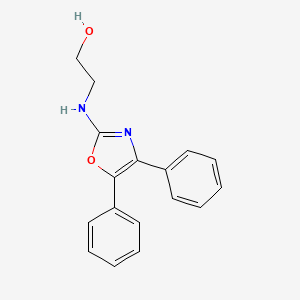
![Ethyl 5-{2-[2-(4-ethylanilino)-2-oxoethoxy]phenyl}-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12903284.png)
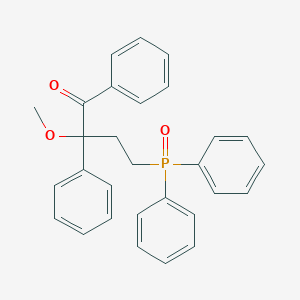

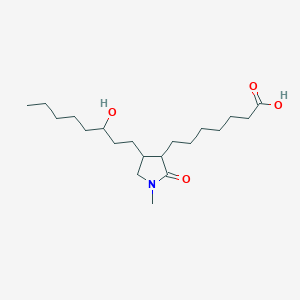
![[2,2'-Biquinolin]-4-amine, N-phenyl-](/img/structure/B12903313.png)
